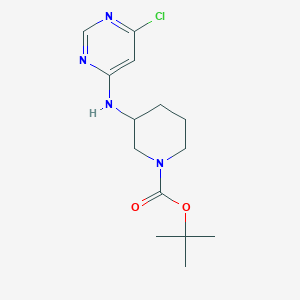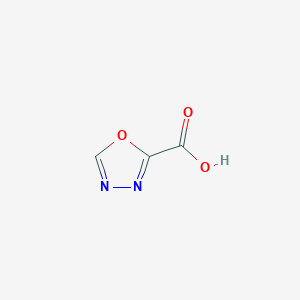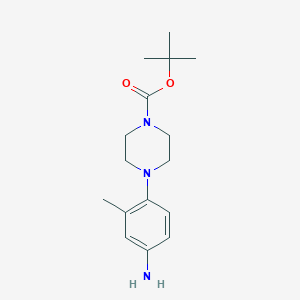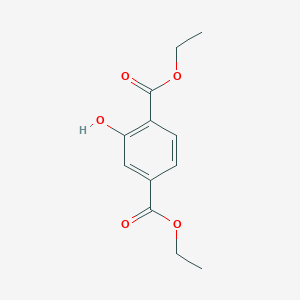
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide (commonly referred to as IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . It plays a crucial role in coordination chemistry and catalysis due to its unique electronic properties and strong σ-donating ability. The compound consists of an imidazolidin-2-ide core with bulky trimethylphenyl substituents.
Synthesis Analysis
IMes can be synthesized through various methods, including deprotonation of the corresponding imidazolium salt . The reaction typically involves treating the imidazolium salt with a strong base (such as sodium hydride or potassium tert-butoxide) in an appropriate solvent. The resulting IMes ligand is then isolated and purified.
Molecular Structure Analysis
The molecular formula of IMes is C21H24N2 , and its molecular weight is 304.43 g/mol . The compound features a planar imidazolidin-2-ide ring with bulky trimethylphenyl groups attached to the nitrogen atoms. The steric hindrance from these substituents influences its reactivity and stability.
Chemical Reactions Analysis
IMes serves as a versatile ligand in various transition metal complexes. Notably:
- IMes-ligated rhodium complexes are employed as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to form cis-substituted borylated cycloalkanes. This reaction has applications in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 140°C .
- Solubility : IMes is soluble in common organic solvents.
- Color : Typically a pale yellow to white solid.
Safety And Hazards
IMes is generally considered safe to handle under standard laboratory conditions. However, as with any chemical, precautions should be taken:
- Avoid inhalation or skin contact .
- Use in a well-ventilated area .
- Wear appropriate protective gear (gloves, lab coat, safety goggles).
Direcciones Futuras
Research on IMes continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigating new metal complexes and understanding their reactivity with IMes ligands remains an exciting avenue for future studies.
Propiedades
Número CAS |
802912-44-3 |
|---|---|
Nombre del producto |
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
Fórmula molecular |
C29H36Cl2N3Ru- |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



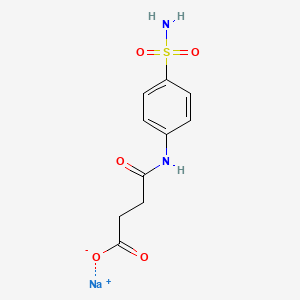
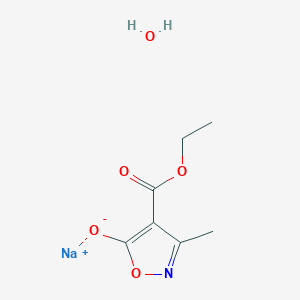
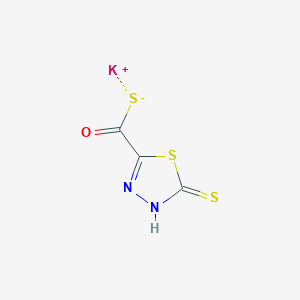
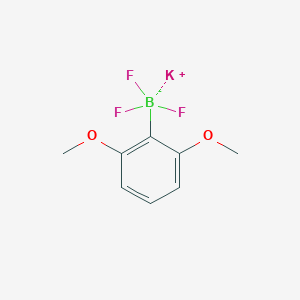
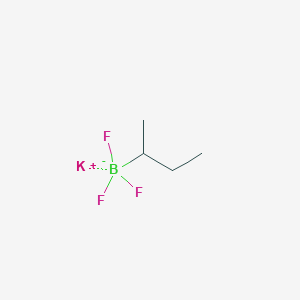
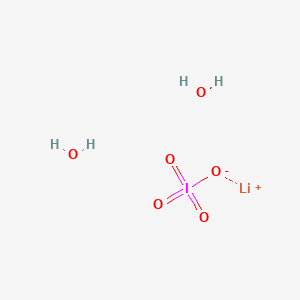
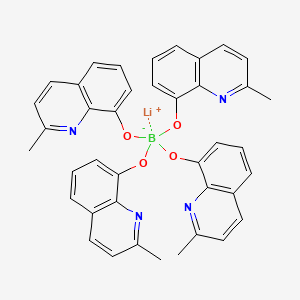
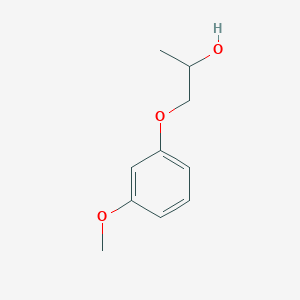
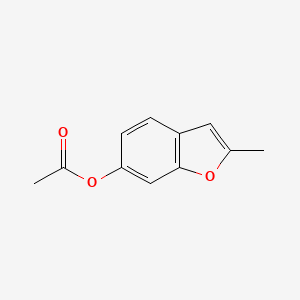
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
